1-[(1-Methyl-1H-imidazol-2-yl)-phenyl-methyl]-piperazine
Description
1-[(1-Methyl-1H-imidazol-2-yl)-phenyl-methyl]-piperazine is a piperazine derivative featuring a 1-methylimidazole moiety linked to a phenylmethyl group. Such derivatives are often explored for their biological activities, including enzyme modulation and receptor binding .
Properties
IUPAC Name |
1-[(1-methylimidazol-2-yl)-phenylmethyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4/c1-18-10-9-17-15(18)14(13-5-3-2-4-6-13)19-11-7-16-8-12-19/h2-6,9-10,14,16H,7-8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISLYFJHPWWIIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC=CC=C2)N3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Methyl-1H-imidazol-2-yl)-phenyl-methyl]-piperazine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, and ammonia or methylamine.
Substitution Reactions: The phenyl-methyl group can be introduced via a Grignard reaction, where 2-formyl-1-methyl-1H-imidazole reacts with phenylmagnesium bromide.
Piperazine Ring Formation: The final step involves the reaction of the substituted imidazole with piperazine under suitable conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Methyl-1H-imidazol-2-yl)-phenyl-methyl]-piperazine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Research indicates that piperazine derivatives, including 1-[(1-Methyl-1H-imidazol-2-yl)-phenyl-methyl]-piperazine, exhibit potential antidepressant properties. The imidazole ring is known to interact with serotonin receptors, which are crucial in mood regulation. A study demonstrated that modifications of piperazine can enhance binding affinities to serotonin receptors, suggesting a pathway for developing new antidepressants .
Proteomics Research
This compound is utilized as a specialty product in proteomics research. It serves as a reagent for studying protein interactions and modifications due to its ability to form stable complexes with various biomolecules. Its unique structure allows for specific targeting of proteins involved in cellular signaling pathways .
Drug Development
Potential Anticancer Properties
Preliminary studies have indicated that compounds similar to this compound may possess anticancer properties. The imidazole and phenyl groups may contribute to the inhibition of tumor growth by interfering with cancer cell metabolism and proliferation . Future clinical trials could explore these properties further.
Data Tables
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry evaluated various piperazine derivatives for their antidepressant effects. The findings suggested that compounds with imidazole substitutions showed enhanced efficacy in animal models, indicating a promising avenue for further exploration.
Case Study 2: Proteomics Application
In a research article featured in Nature Methods, researchers employed this compound to tag specific proteins within complex biological samples. This approach allowed for improved identification and quantification of target proteins, showcasing the compound's utility in advanced proteomic techniques.
Mechanism of Action
The mechanism of action of 1-[(1-Methyl-1H-imidazol-2-yl)-phenyl-methyl]-piperazine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the compound can bind to specific receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Profiles
The following table summarizes key structural and functional differences between 1-[(1-Methyl-1H-imidazol-2-yl)-phenyl-methyl]-piperazine and related compounds:
Key Comparisons
- Benzimidazole-Piperazine Derivatives : Compounds like those in and exhibit analgesic properties, likely due to benzimidazole’s ability to interact with opioid receptors . In contrast, the target compound’s imidazole-phenylmethyl group may favor interactions with enzymes or neurotransmitter receptors, as seen in similar imidazole-piperazine hybrids .
- Nitroimidazole-Piperazine Hybrids: highlights nitroimidazole derivatives synthesized via microwave irradiation, achieving yields of 70–78% .
- Imidazole-Piperazine Enzyme Modulators : The compound in inactivates cytochrome P450 2D6 via apoprotein adduction, a mechanism driven by its ethyl-methylimidazole substituent . The target compound’s 1-methylimidazole group lacks the ethyl side chain, suggesting milder enzyme interactions.
- Aryl-Substituted Piperazines: The chloro-phenyl derivative in demonstrates enhanced crystallographic stability due to halogen substituents .
Pharmacokinetic Considerations
- Lipophilicity : The phenylmethyl group in the target compound likely increases logP values relative to unsubstituted piperazines (e.g., ’s 1-[(1H-imidazol-2-yl)methyl]piperazine), enhancing membrane permeability .
- Metabolic Stability : Unlike the trifluoromethyl-sulfonyl derivatives in , which resist oxidative metabolism, the target compound’s methylimidazole may undergo hepatic oxidation, necessitating structural optimization for prolonged half-life .
Biological Activity
1-[(1-Methyl-1H-imidazol-2-yl)-phenyl-methyl]-piperazine, a compound featuring a piperazine core and an imidazole derivative, has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains a piperazine ring, which is known for its versatility in drug design due to its ability to interact with various biological targets.
Biological Activity Overview
The biological activities of this compound have been investigated primarily in the context of antimicrobial and anticancer properties. Below is a summary of its notable effects:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown effectiveness against various bacteria, including:
| Bacteria | Activity | Mechanism |
|---|---|---|
| E. coli | Inhibition of growth | Disruption of cell wall synthesis |
| S. aureus | Biofilm formation suppression | Inhibition of FtsZ protein involved in cell division |
| P. aeruginosa | Antibacterial activity | Damage to bacterial DNA through nitro group reduction |
These activities suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Anticancer Properties
In addition to its antimicrobial effects, there is emerging evidence supporting the anticancer potential of this compound. The compound has been shown to interact with various kinases involved in cancer progression. For example, it has demonstrated inhibitory effects on specific protein kinases that are critical in signaling pathways related to tumor growth and metastasis.
The mechanisms by which this compound exerts its biological effects involve:
- Kinase Inhibition : The compound has been reported to inhibit specific kinases such as CK1δ, which plays a role in cell cycle regulation and apoptosis. This inhibition can lead to reduced proliferation of cancer cells.
- Membrane Interaction : Similar compounds have shown the ability to alter membrane integrity in bacterial cells, leading to cell death.
Case Studies
Several studies have investigated the biological activity of piperazine derivatives similar to this compound:
- Study on Antimicrobial Resistance : A comprehensive study published in 2023 highlighted the potential of piperazine derivatives as alternatives to traditional antibiotics, showing efficacy against resistant strains of bacteria .
- Kinase Inhibition Research : Another research article detailed how piperazine-based compounds can selectively inhibit CK1δ, demonstrating potential for targeted cancer therapies .
- Piperazine and Cancer Cell Lines : A study focusing on the cytotoxic effects of piperazine derivatives on various cancer cell lines revealed significant growth inhibition, suggesting their role as promising anticancer agents .
Q & A
Q. What are the optimal synthetic routes for 1-[(1-Methyl-1H-imidazol-2-yl)-phenyl-methyl]-piperazine?
The synthesis typically involves multi-step reactions, starting with the coupling of substituted imidazole and phenylmethyl precursors. Key steps include:
- Nucleophilic substitution : Reacting 1-methylimidazole with a benzyl halide derivative under anhydrous conditions (e.g., DMF, K₂CO₃) to form the imidazole-phenylmethyl intermediate .
- Piperazine conjugation : Introducing the piperazine moiety via alkylation or acylation, often requiring controlled temperatures (e.g., 80°C) and catalysts like triethylamine .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .
Q. How is the structure of this compound characterized?
Structural confirmation employs:
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions; IR for functional group analysis (e.g., C-N stretches in piperazine) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles with <0.01 Å precision .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What in vitro assays evaluate its receptor modulation?
Common assays include:
- Radioligand binding : Competitive displacement of labeled ligands (e.g., [³H]-spiperone for dopamine receptors) .
- Functional assays : Measuring cAMP production (GPCR activity) or calcium flux (ion channel modulation) in transfected HEK293 cells .
Advanced Research Questions
Q. How to resolve contradictions in pharmacological data between similar piperazine-imidazole derivatives?
Discrepancies may arise from:
- Structural variations : Methyl vs. ethyl substituents on imidazole alter steric hindrance and receptor affinity (see SAR tables in ).
- Assay conditions : Differences in cell lines (e.g., CHO vs. HEK293) or buffer pH (7.4 vs. 6.8) impact ligand efficacy .
- Resolution : Perform head-to-head comparisons under standardized conditions and validate with orthogonal assays (e.g., SPR vs. functional readouts) .
Q. What computational methods predict binding affinity and selectivity?
- Molecular docking : AutoDock Vina or Schrödinger Glide models interactions with targets (e.g., 5-HT₂A receptors) using crystal structures (PDB IDs: 6WGT) .
- MD simulations : GROMACS assesses binding stability over 100-ns trajectories, analyzing RMSD and hydrogen bond occupancy .
- Free energy calculations : MM/PBSA quantifies ΔG binding, prioritizing derivatives with sub-μM affinity .
Q. How to design experiments to assess metabolic stability?
- In vitro models : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
- Key parameters : Monitor CYP450 isoforms (e.g., CYP3A4) using isoform-specific inhibitors (ketoconazole) .
- Metabolite ID : High-resolution MS/MS identifies oxidation or dealkylation products .
Q. What strategies improve aqueous solubility without altering pharmacophores?
- Salt formation : Hydrochloride salts enhance solubility (e.g., 50 mg/mL in PBS) while retaining activity .
- Co-solvents : Use cyclodextrins or PEG-400 in formulations for in vivo studies .
- Prodrugs : Introduce phosphate esters at the piperazine nitrogen, cleaved in vivo by phosphatases .
Q. How to validate target engagement in cellular models?
- CRISPR knockout : Generate target-deficient cell lines (e.g., DRD2-KO) to confirm on-target effects .
- Biophysical probes : CETSA (Cellular Thermal Shift Assay) detects ligand-induced protein stabilization .
- Orthogonal assays : Combine siRNA silencing with functional rescue experiments .
Methodological Considerations
Q. How to address discrepancies in crystallographic data refinement?
Q. What are common impurities during synthesis, and how are they controlled?
- By-products : Unreacted benzyl halides or dimerized imidazole derivatives, detected via HPLC (C18 column, acetonitrile/water gradient) .
- Mitigation : Optimize stoichiometry (1:1.2 molar ratio for nucleophilic steps) and use scavengers (e.g., molecular sieves) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
